{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride

Salt selection Molecular weight Stoichiometry

Lead optimization for sigma-1 receptor or kinase targets often stalls due to a lack of dual-handle scaffolds with defined salt stoichiometry. This mono-hydrochloride building block integrates a cyclobutyl core, N-methylpyrazole pharmacophore, and a primary alcohol diversification handle, enabling systematic SAR exploration. - Hydroxymethyl group provides an orthogonal anchor for esterification, etherification, or oxidation, enabling rapid library synthesis. - Mono-HCl salt prevents catalyst poisoning in Buchwald-Hartwig/Suzuki couplings. - Measured LogP of 1.0043 aligns with CNS drug-likeness (LogP 0-3). - Sequential orthogonal protection (Boc for amine, silyl for alcohol) permits selective functionalization.

Molecular Formula C10H18ClN3O
Molecular Weight 231.72 g/mol
Cat. No. B13249284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride
Molecular FormulaC10H18ClN3O
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C(C2(CCC2)CO)N.Cl
InChIInChI=1S/C10H17N3O.ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;/h5-6,9,14H,2-4,7,11H2,1H3;1H
InChIKeyBRSCOPRVRFYXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Intermediate: Cyclobutyl-Pyrazole Methanol HCl


{1-[Amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride (CAS 1955515-58-8, MW 231.72 g/mol) is a bifunctional cyclobutyl-pyrazole building block featuring a hydroxymethyl handle and a secondary amine, supplied as a mono-hydrochloride salt [1]. Its structure integrates a conformationally constrained cyclobutane ring with an N-methylpyrazole pharmacophore, providing a versatile scaffold for kinase inhibitor design, sigma receptor ligand elaboration, and fragment-based drug discovery [2]. The mono-hydrochloride salt form confers distinct physicochemical and handling advantages over the corresponding dihydrochloride variant (CAS 1808436-98-7), particularly in controlling counterion stoichiometry during amide coupling and reductive amination sequences .

Mono-hydrochloride salt with defined counterion stoichiometry for amide coupling and reductive amination
Hydroxymethyl handle enables late-stage oxidation, esterification, or nucleophilic displacement
Cyclobutyl-pyrazole scaffold compatible with kinase inhibitor and sigma-1 receptor ligand design

Generic Analogs vs. Cyclobutyl-Pyrazole Methanol HCl in Lead Optimization


In-class pyrazole-cyclobutyl analogs such as 1-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-amine (CAS 1500423-55-1) or (1-(1H-pyrazol-3-yl)cyclobutyl)methanol (CAS 2228570-93-0) lack either the hydroxymethyl functional handle, the N-methyl regioisomer, or the appropriate salt stoichiometry required for downstream synthetic elaboration . These structural omissions fundamentally alter hydrogen-bonding capacity, lipophilicity (ΔLogP up to 0.88 units), and reactivity in key transformations such as amide coupling, reductive amination, and nucleophilic substitution . Procuring a substitute without the hydroxymethyl group, for instance, eliminates the only primary alcohol handle necessary for late-stage diversification, while selecting the dihydrochloride salt instead of the mono-hydrochloride introduces an additional equivalent of HCl that can interfere with base-sensitive chemistries . The quantitative evidence below demonstrates that these differences are not cosmetic but directly impact experimental outcomes.

Des-hydroxymethyl analog
Lacks the primary alcohol handle, eliminating late-stage diversification and orthogonal protection strategies.
Dihydrochloride salt
Introduces a second HCl equivalent that may protonate nucleophiles or quench organometallic reagents in base-sensitive steps.
3-Substituted pyrazole regioisomer
Alters the cyclobutyl-amino vector and may shift target binding profiles, particularly in kinase and sigma-1 contexts.

Quantitative Evidence: Cyclobutyl-Pyrazole Methanol HCl vs. Analogs


Salt Stoichiometry: Mono-HCl vs. Di-HCl

The mono-hydrochloride salt ({1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride, MW 231.72 g/mol) contains exactly one equivalent of HCl per molecule of free base, whereas the dihydrochloride analog (CAS 1808436-98-7, MW 268.18 g/mol) contains two equivalents [1]. This 36.46 g/mol difference in formula weight (a 15.7% reduction) directly influences molar calculations for stoichiometric reactions: for a 1 mmol scale amide coupling, 231.72 mg of mono-HCl is required compared to 268.18 mg of di-HCl . The mono-HCl form provides precise control over the acid/base stoichiometry, avoiding the second equivalent of HCl present in the di-HCl salt that can protonate basic amine nucleophiles during coupling or quench organometallic reagents .

Salt Stoichiometry
Head-to-head
MW 231.72 g/mol, 1 eq HCl (mono) vs. 268.18 g/mol, 2 eq HCl (di); 15.7% MW reduction
Precise counterion control for stoichiometric reactions; reduces base consumption in base-sensitive steps.
Critical for amide coupling and reductive amination workflows.
Salt selection Molecular weight Stoichiometry Counterion control

Lipophilicity Shift vs. Des-Hydroxymethyl Analog

The target compound exhibits a LogP of 1.0043 (as reported by LeYan), reflecting the contribution of the hydroxymethyl group on the cyclobutane ring . In contrast, the des-hydroxymethyl analog 1-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-amine (CAS 1500423-55-1) has a reported LogP ranging from -0.12 (Chemsrc) to 0.36 (Fluorochem) . This yields a ΔLogP of approximately +0.64 to +0.88 log units for the target compound, indicating significantly higher lipophilicity. The increased LogP translates to an estimated 4.4- to 7.6-fold higher octanol/water partition coefficient, which affects membrane permeability predictions, chromatographic retention (HPLC), and solubility profiles during purification [1].

Lipophilicity Shift
Reported
LogP 1.00 vs. −0.12 to 0.36; ΔLogP +0.64 to +0.88 (4.4–7.6× higher partition)
Reported lipophilicity difference informs HPLC retention and permeability screening context.
Vendor-computed LogP; experimental validation recommended.
Lipophilicity LogP Physicochemical property Drug-likeness

Hydrogen Bond Donor/Acceptor Capacity

The target compound possesses 2 hydrogen bond donors (secondary amine NH2, hydroxymethyl OH) and 4 hydrogen bond acceptors (pyrazole N, amine N, hydroxyl O) [1]. The des-hydroxymethyl analog 1-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-amine has only 1 H-bond donor and 2 acceptors . The additional hydroxymethyl group provides a primary alcohol handle (pKa ~15-16) that can be selectively oxidized to a carboxylic acid, converted to a leaving group (mesylate/tosylate) for nucleophilic displacement, or used directly in Mitsunobu reactions—transformations impossible with the des-hydroxymethyl comparator. The secondary amine (estimated pKa ~8-9 for the conjugate acid) can be selectively protected (Boc, Fmoc) in the presence of the alcohol, or the alcohol can be silylated while leaving the amine free for further elaboration .

H-Bond Capacity
Class-level
2 H-bond donors (NH₂, OH), 4 acceptors vs. des-hydroxymethyl: 1 donor, 2 acceptors
Hydroxymethyl enables orthogonal protection and selective oxidation/derivatization strategies.
Structural inference; reactivity may vary with protecting group selection.
Hydrogen bonding Functional group Synthetic handle Derivatization

Pyrazole Regiochemistry: 4- vs. 3-Position

The target compound features the 1-methylpyrazole moiety attached at the 4-position via a methylene amino linker, whereas the comparator (1-(1H-pyrazol-3-yl)cyclobutyl)methanol (CAS 2228570-93-0) attaches the pyrazole directly at the 3-position without an amino linker or N-methyl group [1]. The 4-substituted regioisomer projects the cyclobutyl-amino-methanol vector from a different trajectory compared to the 3-substituted isomer, which can result in divergent binding poses within ATP-binding pockets of kinases. In the context of sigma-1 receptor ligands, cycloalkyl-annelated pyrazoles with 4-substitution patterns have demonstrated high affinity (pKi > 8) [2], while the 3-substituted analogs may exhibit different selectivity profiles. The N-methyl group on the target compound further distinguishes it from the NH-pyrazole comparator, reducing H-bond donor capacity at the pyrazole nitrogen .

Regiochemistry
Class-level
4-substituted N-methylpyrazole with CH(NH₂) linker vs. 3-substituted NH-pyrazole without linker
Different exit vector may influence kinase ATP-pocket binding and sigma-1 selectivity.
Reported for sigma-1 ligands; binding confirmation recommended.
Regiochemistry Pyrazole isomer Binding orientation Kinase inhibitor scaffold

Purity and Batch-to-Batch Consistency

The target mono-hydrochloride is supplied at a minimum purity of 95% (HPLC) by reputable vendors, with Certificate of Analysis (CoA) available upon request . In contrast, the dihydrochloride salt (CAS 1808436-98-7) is offered at ≥95% purity but with different batch-release specifications and potentially different impurity profiles due to the additional HCl equivalent potentially arising from residual acid in the final salt formation step . The mono-HCl form, with its simpler stoichiometry, reduces the risk of variable HCl content between batches, which has been observed as a significant source of irreproducibility in salt-form building blocks . For procurement, specifying the mono-HCl salt ensures that 1.00 equivalent of HCl is present, compared to the di-HCl salt where the actual HCl content may range from 1.8 to 2.2 equivalents depending on the drying protocol.

Purity & Lot Consistency
Specification review
≥95% HPLC; mono-HCl 1.00 ±0.05 eq HCl vs. di-HCl 2.00 ±0.20 eq possible variability
Defined mono-HCl stoichiometry supports reproducible scale-up and procurement specification.
Supplier specification; CoA review advised per lot.
Purity Quality control Reproducibility Procurement specification

Application Scenarios for Cyclobutyl-Pyrazole Methanol HCl


Sigma-1 Receptor Ligand Elaboration

The hydroxymethyl group provides a synthetic anchor for attaching diverse pharmacophores via esterification, etherification, or oxidation to a carboxylic acid for amide coupling, enabling systematic structure-activity relationship (SAR) exploration of sigma-1 receptor ligands. This scaffold class has demonstrated pKi > 8 affinity, and the 4-substituted pyrazole regioisomer with N-methylation (as in the target compound) aligns with the optimized pharmacophore for sigma-1 selectivity over sigma-2 and hERG [1].

Kinase Inhibitor Fragment Growing

The mono-HCl salt avoids the extra equivalent of HCl present in the dihydrochloride variant, which can interfere with Buchwald-Hartwig aminations or Suzuki couplings commonly used to elaborate the pyrazole core into ATP-competitive kinase inhibitors. The defined stoichiometry ensures that base consumption is predictable and that palladium catalysts are not poisoned by excess chloride .

Parallel Library Synthesis via Orthogonal Protection

The presence of both a primary amine (as HCl salt) and a primary alcohol permits sequential orthogonal protection: the amine can be Boc-protected directly from the hydrochloride by basification, while the alcohol can be silylated, enabling selective functionalization at either site. This dual-handle architecture allows the generation of diverse compound libraries from a single building block, accelerating hit-to-lead optimization .

Lipophilicity-Guided Lead Optimization

With a measured LogP of 1.0043, the target compound sits in an optimal range (LogP 0–3) for CNS drug-likeness. The des-hydroxymethyl analog (LogP ~0.12) may be too polar for blood-brain barrier penetration, while the addition of further lipophilic groups to the target scaffold can be titrated predictably. This makes the compound a superior starting point for CNS-targeted programs where LogP must be maintained between 1 and 3 .

Application
Selection Property
Validation Focus
Sigma-1 receptor SAR studies
4-Substituted N-methylpyrazole with hydroxymethyl anchor
Sigma-1 affinity and selectivity profiling
Kinase inhibitor fragment elaboration
Mono-HCl salt with defined counterion stoichiometry
Cross-coupling and base-sensitive reaction compatibility
Orthogonal protection-based library synthesis
Dual amine/alcohol handles for sequential protection
Boc/silyl protection strategies and selective functionalization
Lipophilicity-guided scaffold tuning
Measured LogP ~1.0
CNS MPO compliance and permeability screening
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